1-アミノシクロプロパン-1-カルボニルクロリド塩酸塩

説明

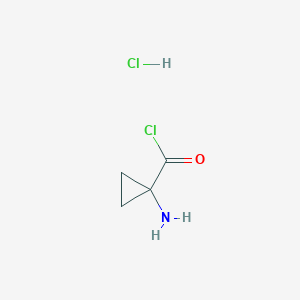

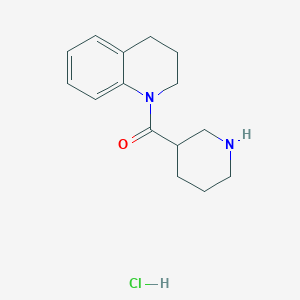

“1-Aminocyclopropane-1-carbonyl-chloride hydrochloride” is a chemical compound with the CAS Number: 874154-69-5 . It has a molecular weight of 156.01 .

Molecular Structure Analysis

The InChI code for “1-Aminocyclopropane-1-carbonyl-chloride hydrochloride” is 1S/C4H6ClNO.ClH/c5-3(7)4(6)1-2-4;/h1-2,6H2;1H . This code represents the molecular structure of the compound.

科学的研究の応用

化学合成

この化合物は化学合成に使用されます . これは、アミノシクロプロパンカルボニル基をさまざまな分子に導入するために使用できる汎用性の高い試薬です .

ライフサイエンス研究

「1-アミノシクロプロパン-1-カルボニルクロリド塩酸塩」はライフサイエンス研究で使用されます . これは、さまざまな生物学的プロセスや現象の研究に使用できます .

クロマトグラフィーと質量分析

この化合物はクロマトグラフィーと質量分析に使用されます . これらは、混合物中の成分を分離、同定、および定量するために使用される分析技術です .

エチレンの生合成

これは、植物ホルモンであるエチレンの生合成において重要な役割を果たします . エチレンは、植物における幅広い生物学的プロセスを調節する気体の植物ホルモンです .

土壌微生物学

ACCは、土壌微生物(細菌と真菌の両方)によって窒素と炭素の供給源として使用できます . 土壌にACCを接種すると、ACCデアミナーゼをコードする遺伝子の豊富さが誘導されることが証明されており、植物の生育とストレス耐性にプラスの影響を与える可能性があります .

作用機序

Target of Action

The primary target of 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride is the enzyme 1-aminocyclopropane-1-carboxylate deaminase . This enzyme is found in Pseudomonas sp. (strain ACP), a type of bacteria .

Mode of Action

The compound interacts with its target enzyme, 1-aminocyclopropane-1-carboxylate deaminase, to catalyze a cyclopropane ring-opening reaction . This reaction results in the irreversible conversion of 1-aminocyclopropane-1-carboxylate (ACC) to ammonia and alpha-ketobutyrate .

Biochemical Pathways

The affected biochemical pathway involves the conversion of ACC to ethylene . This conversion is facilitated by the enzyme ACC oxidase . The compound’s action on 1-aminocyclopropane-1-carboxylate deaminase disrupts this pathway, preventing the formation of ethylene .

Pharmacokinetics

The compound’s interaction with its target enzyme suggests that it may be absorbed and distributed within the organism to reach its site of action .

Result of Action

The molecular effect of the compound’s action is the conversion of ACC to ammonia and alpha-ketobutyrate . This disrupts the normal biochemical pathway leading to the production of ethylene . On a cellular level, this can affect processes regulated by ethylene, such as plant growth and development .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride. For instance, soil microorganisms can use ACC as a source of nitrogen and carbon . Therefore, the presence and activity of these microorganisms in the environment could potentially affect the availability and action of the compound .

生化学分析

Biochemical Properties

1-Aminocyclopropane-1-carbonyl-chloride hydrochloride plays a pivotal role in biochemical reactions, particularly in the synthesis of ethylene in plants. It interacts with enzymes such as 1-aminocyclopropane-1-carboxylate synthase, which catalyzes the conversion of S-adenosyl-L-methionine to 1-aminocyclopropane-1-carboxylic acid, a precursor of ethylene . This interaction is crucial for the regulation of ethylene production, which influences various plant growth and development processes.

Cellular Effects

The effects of 1-aminocyclopropane-1-carbonyl-chloride hydrochloride on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In plants, it affects the ethylene signaling pathway, leading to changes in gene expression that regulate growth, senescence, and stress responses . Additionally, it can impact cellular metabolism by altering the levels of metabolites involved in ethylene biosynthesis.

Molecular Mechanism

At the molecular level, 1-aminocyclopropane-1-carbonyl-chloride hydrochloride exerts its effects through binding interactions with enzymes and other biomolecules. It acts as a substrate for 1-aminocyclopropane-1-carboxylate synthase, facilitating the production of 1-aminocyclopropane-1-carboxylic acid . This interaction is essential for the regulation of ethylene biosynthesis, which in turn affects various physiological processes in plants.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-aminocyclopropane-1-carbonyl-chloride hydrochloride can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to a decrease in its efficacy over time . Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of 1-aminocyclopropane-1-carbonyl-chloride hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, indicating the importance of dosage regulation in experimental settings .

Metabolic Pathways

1-Aminocyclopropane-1-carbonyl-chloride hydrochloride is involved in metabolic pathways related to ethylene biosynthesis. It interacts with enzymes such as 1-aminocyclopropane-1-carboxylate synthase and ACC oxidase, which are crucial for the conversion of S-adenosyl-L-methionine to ethylene . These interactions influence metabolic flux and the levels of metabolites involved in ethylene production.

Transport and Distribution

The transport and distribution of 1-aminocyclopropane-1-carbonyl-chloride hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the localization and accumulation of the compound, influencing its activity and function . Understanding these transport mechanisms is essential for optimizing the compound’s application in biochemical research.

Subcellular Localization

1-Aminocyclopropane-1-carbonyl-chloride hydrochloride is localized in specific subcellular compartments, where it exerts its effects on cellular function. Targeting signals and post-translational modifications direct the compound to particular organelles, influencing its activity and interactions with other biomolecules . This subcellular localization is crucial for its role in regulating ethylene biosynthesis and other cellular processes.

特性

IUPAC Name |

1-aminocyclopropane-1-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO.ClH/c5-3(7)4(6)1-2-4;/h1-2,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKODUQUJMHCRMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloropyrido[3,4-D]pyrimidine](/img/structure/B1396004.png)

![2-Imidazo[1,2-a]pyrimidin-2-ylbutanoic acid hydrochloride](/img/structure/B1396008.png)

![Spiro[2.5]octane-6-carboxylic acid](/img/structure/B1396022.png)